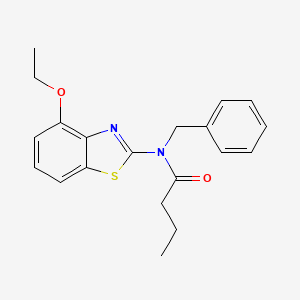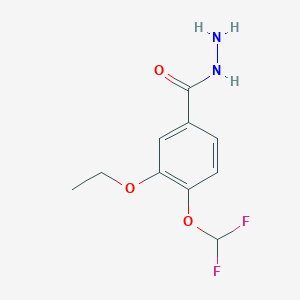
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest due to its unique structure and potential applications in various fields. Its chemical structure combines a piperidine ring with a carboxamide group, morpholinopyrimidine, and a methylsulfonyl group, conferring it with unique chemical properties and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide typically involves a multistep process. The preparation can be broadly outlined as follows:
Formation of the Piperidine Ring: Starting with an appropriate precursor, a piperidine ring is synthesized through cyclization reactions. Various catalysts and solvents are used, with specific conditions tailored to achieve high yield and purity.
Introduction of the Carboxamide Group: The piperidine intermediate is then subjected to acylation reactions to introduce the carboxamide group. Common reagents include acyl chlorides and amines under controlled conditions.
Morpholinopyrimidine Addition: The morpholinopyrimidine moiety is added through nucleophilic substitution reactions, often using chloropyrimidine derivatives.
Methylsulfonyl Group Addition:
Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing flow chemistry and continuous production techniques to enhance efficiency and scalability. Optimizing reaction conditions and using automated systems to monitor and control the processes ensures consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific functional groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reductive conditions can be employed to modify the piperidine ring or other moieties, potentially forming reduced amine derivatives.
Substitution: The compound is amenable to various substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed:
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Reduced piperidine derivatives or amine-modified compounds.
Substitution Products: Derivatives with various functional groups substituted on the pyrimidine ring.
科学的研究の応用
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide has diverse scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, allowing the creation of complex molecules with specific functions.
Biology: Studies have explored its potential as a ligand for biological targets, influencing cellular pathways and offering insights into protein interactions.
Medicine: Preliminary research indicates possible applications in drug discovery, particularly in designing molecules targeting specific enzymes or receptors.
Industry: The compound's unique chemical properties make it a candidate for developing new materials or catalysts in industrial processes.
作用機序
The mechanism of action of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound's unique structure allows it to bind selectively to enzymes or receptors, modulating their activity. Pathways influenced by this compound can include signal transduction cascades, metabolic processes, or gene expression regulation. Detailed mechanistic studies are ongoing to elucidate its precise mode of action and identify key molecular interactions.
Comparison with Other Compounds:
This compound vs. Related Compounds:
1-(methylsulfonyl)-N-(4-piperidinyl)-3-pyridinecarboxamide: The presence of a pyridine ring instead of pyrimidine affects the compound's biological activity and chemical reactivity.
1-(methylsulfonyl)-N-(6-piperidinyl)pyrimidine-4-carboxamide: Different ring systems alter the compound's interaction with targets, leading to variations in efficacy and specificity.
類似化合物との比較
1-(methylsulfonyl)-N-(4-piperidinyl)-3-pyridinecarboxamide
1-(methylsulfonyl)-N-(6-piperidinyl)pyrimidine-4-carboxamide
1-(methylsulfonyl)-N-(4-piperidinyl)-2-pyrimidinecarboxamide
特性
IUPAC Name |
1-methylsulfonyl-N-(6-morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S/c1-25(22,23)20-4-2-12(3-5-20)15(21)18-13-10-14(17-11-16-13)19-6-8-24-9-7-19/h10-12H,2-9H2,1H3,(H,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQJPQZBFMPTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)
![N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2915217.png)
![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)

![1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2915221.png)
![3,5-dimethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2915225.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915226.png)

![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)

![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2915234.png)

![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)
